Cas no 865544-76-9 (N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide)

N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide structure
865544-76-9 structure
Product Name:N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide
CAS No:865544-76-9
MF:C17H16N2OS
MW:296.386742591858
CID:5830177
PubChem ID:2104861
Update Time:2025-10-23

N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-
    • 865544-76-9
    • (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide
    • F1381-0925
    • N-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
    • N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylbenzamide
    • AKOS024608344
    • N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide
    • Inchi: 1S/C17H16N2OS/c1-3-19-14-10-6-7-11-15(14)21-17(19)18-16(20)13-9-5-4-8-12(13)2/h4-11H,3H2,1-2H3
    • InChI Key: WYVGLHWGYPVIGY-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CC)C2=CC=CC=C2S1)(=O)C1=CC=CC=C1C

Computed Properties

  • Exact Mass: 296.09833431g/mol
  • Monoisotopic Mass: 296.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 58Ų

N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide Pricemore >>

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N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide Related Literature

Additional information on N-(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methylbenzamide

N-(2E)-3-Ethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2-Methylbenzamide: A Comprehensive Overview

The compound with CAS No. 865544-76-9, commonly referred to as N-(2E)-3-Ethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2-Methylbenzamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in advanced chemical systems. The benzothiazole core of the molecule is a key structural element, contributing to its reactivity and versatility in various chemical reactions.

Recent studies have highlighted the importance of benzothiazole derivatives in the development of functional materials. For instance, researchers have explored the use of this compound as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to form stable conjugated systems makes it an ideal candidate for applications in optoelectronics and sensor technologies. Furthermore, the methylbenzamide group within the molecule enhances its solubility and compatibility with a wide range of chemical systems, making it suitable for diverse industrial applications.

The synthesis of N-(2E)-3-Ethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2-Methylbenzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiazole ring system, followed by selective alkylation and amidation reactions. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly sought after in pharmaceutical research.

In terms of applications, this compound has shown promise in the development of novel drug delivery systems. Its ability to form self-assembled structures at the nanoscale has led to its use as a building block for drug encapsulation and controlled release mechanisms. Additionally, the compound's reactivity towards nucleophilic aromatic substitution reactions has been leveraged in the synthesis of bioactive molecules with potential anti-cancer properties.

From a sustainability perspective, researchers have investigated the use of this compound in eco-friendly chemical processes. Its compatibility with biodegradable polymers and its ability to participate in recyclable chemical transformations make it an attractive option for green chemistry initiatives. Recent studies have also explored its role in catalytic cycles for CO2 fixation, highlighting its potential contribution to addressing global climate challenges.

In conclusion, N-(2E)-3-Ethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene-2-Methylbenzamide is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern organic chemistry. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in both academic and industrial settings.

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